

physicochemical properties of ¹³C-chenodeoxycholic acid

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Compound of Interest

Compound Name: *Chenodeoxycholic acid-13C*

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An In-depth Technical Guide to the Physicochemical Properties of ¹³C-Chenodeoxycholic Acid

Introduction

¹³C-Chenodeoxycholic acid (¹³C-CDCA) is a stable isotope-labeled form of chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver from cholesterol.[1][2][3] As one of the main bile acids in humans, CDCA plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins by forming micelles.[1][2] The incorporation of a ¹³C isotope makes it an invaluable tool in metabolic research, clinical mass spectrometry, and metabolomics.[4][5][6] It serves as a tracer for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), allowing researchers to track the metabolic fate of CDCA in biological systems with high precision.[4][7] This guide provides a comprehensive overview of the core physicochemical properties of ¹³C-CDCA, detailed experimental protocols, and its role in key signaling pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of ¹³C-chenodeoxycholic acid are summarized below. Data for the unlabeled compound are included where specific data for the ¹³C-labeled version is not available, as the isotopic label induces negligible changes in these properties.

Table 1: Summary of Physicochemical Data for Chenodeoxycholic Acid and its ¹³C Isotope

Property	Value	Source
IUPAC Name	3 α ,7 α -Dihydroxy-5 β -cholan-24-oic acid	[1]
Synonyms	CDCA- ^{13}C , Chenodiol- ^{13}C	[4] [5]
Molecular Formula	$\text{C}_{23}^{13}\text{CH}_{40}\text{O}_4$	[4] [8]
Molecular Weight	393.56 g/mol	[4] [5] [6] [9]
Unlabeled Mol. Weight	392.57 g/mol	[10]
CAS Number (Labeled)	52918-92-0	[4] [5] [9]
CAS Number (Unlabeled)	474-25-9	[3] [4] [5]
Appearance	White to off-white crystalline solid	[1] [3] [4]
Melting Point	165-167 °C	[1] [10]
pKa	~5	[11]
LogP (Octanol/Water)	4.15	[12]
Critical Micellar Conc.	3.6 mM	[13]

Solubility

Chenodeoxycholic acid is a hydrophobic molecule.[\[3\]](#)[\[4\]](#) It is described as insoluble in water but soluble in organic solvents like alcohol and acetic acid.[\[1\]](#) For experimental use, stock solutions are typically prepared in organic solvents.[\[3\]](#) It is sparingly soluble in aqueous buffers; to maximize solubility, it is recommended to first dissolve the compound in an organic solvent like Dimethylformamide (DMF) and then dilute it with the desired aqueous buffer.[\[3\]](#)

Table 2: Solubility of Chenodeoxycholic Acid in Various Solvents

Solvent	Approximate Solubility	Source
Water (20 °C)	89.9 mg/L (or 250 µM for undissociated acid)	[12] [14]
Ethanol	~20 mg/mL	[3]
DMSO	~20 mg/mL (or ≥13.05 mg/mL)	[3] [15]
Dimethylformamide (DMF)	~30 mg/mL	[3]
1:1 DMF:PBS (pH 7.2)	~0.5 mg/mL	[3]

Spectral Data

Mass Spectrometry (MS)

Due to its defined mass, ¹³C-CDCA is frequently used as an internal standard for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[\[4\]](#)[\[7\]](#) The one-dalton mass shift from the natural isotope allows for clear differentiation and accurate quantification in complex biological matrices like plasma, bile, and tissue extracts.[\[16\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed structural information. The chemical shifts for the carbon atoms in chenodeoxycholic acid have been extensively characterized.

Table 3: ¹³C NMR Chemical Shift Assignments for Chenodeoxycholic Acid (in Methanol-d4)

Atom ID	Chemical Shift (ppm)	Source
C1	18.9959	[17]
C2	23.9493	[17]
C3	12.5427	[17]
C4	32.4262	[17]
C5	30.8805	[17]
C6	29.5845	[17]
C7	31.9658	[17]
C8	41.6015	[17]
C9	27.9939	[17]
C10	37.984	[17]
C11	22.4042	[17]
C12	38.5102	[17]
C13	36.0108	[17]
C14	36.6686	[17]
C15	40.5492	[17]
C16	72.1215	[17]
C17	56.5506	[17]
C18	44.0023	[17]
C19	57.3645	[17]
C20	71.9308	[17]
C21	178.1651	[17]
C22	44.4298	[17]
C23	35.1804	[17]

C24

44.7866

[\[17\]](#)

Note: The specific ^{13}C -labeled carbon (often at the C-24 position) will show a distinct signal and coupling pattern.

Experimental Protocols

Determination of Critical Micellar Concentration (CMC)

The CMC is a fundamental property of surfactants like bile acids, indicating the concentration at which micelles begin to form.[11]

- Methodology (Surface Tension Method):
 - Prepare a series of aqueous solutions of chenodeoxycholic acid with increasing concentrations.
 - Measure the surface tension of each solution using a tensiometer.
 - Plot the surface tension as a function of the logarithm of the bile acid concentration.
 - The plot will show a sharp break or inflection point. The concentration at this point is the CMC. For CDCA, this value is approximately 3.6 mM.[13]

NMR Spectroscopy Analysis

NMR is used to confirm the structure and purity of ^{13}C -CDCA and to study its interactions.

- Methodology (General Protocol):
 - Sample Preparation: Dissolve a precisely weighed amount of ^{13}C -CDCA (e.g., 100 mM) in a deuterated solvent such as Methanol-d4 (CD_3OD) or an aqueous buffer prepared with D_2O .[17][18] Transfer the solution to an NMR tube.
 - Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz or higher). Tune and shim the instrument to ensure a homogeneous magnetic field.

- Data Acquisition: Acquire standard 1D ^1H and ^{13}C spectra. For detailed structural assignment, acquire 2D correlation spectra such as COSY (^1H - ^1H correlation), HSQC (^1H - ^{13}C one-bond correlation), and HMBC (^1H - ^{13}C long-range correlation).[17][19]
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts are typically referenced to an internal standard like TMS.[17]

Quantitative Analysis by LC-MS/MS

This protocol outlines the use of ^{13}C -CDCA as an internal standard for quantifying CDCA levels in biological samples.

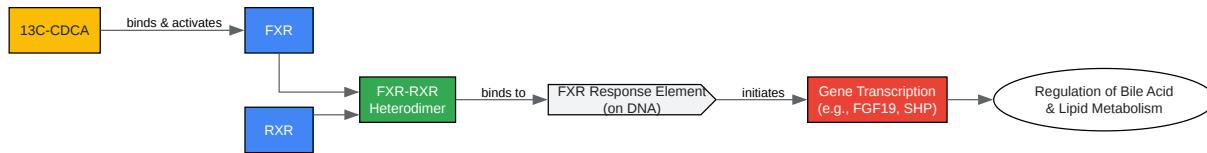
- Methodology (Stable-Isotope Dilution):
 - Sample Preparation: To a known volume of the biological sample (e.g., 50 μL of plasma), add a known amount of the ^{13}C -CDCA internal standard solution.[20]
 - Protein Precipitation: Add a sufficient volume of a cold organic solvent, such as acetonitrile (e.g., 800 μL), to precipitate proteins. Vortex the mixture and centrifuge to pellet the precipitate.[20]
 - Extraction & Reconstitution: Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase, such as a methanol/water mixture.[20]
 - LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Use a suitable column (e.g., C18) for chromatographic separation.[21] Set the mass spectrometer to operate in negative ion mode and monitor the specific mass-to-charge ratio (m/z) transitions for both unlabeled CDCA and the ^{13}C -CDCA internal standard using Multiple Reaction Monitoring (MRM).[21]
 - Quantification: Construct a calibration curve using known concentrations of unlabeled CDCA and a fixed concentration of ^{13}C -CDCA. The concentration of CDCA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biological Activity & Signaling Pathways

Chenodeoxycholic acid is not merely a digestive aid; it is a potent signaling molecule that regulates gene expression and metabolic pathways, primarily through the activation of nuclear and G protein-coupled receptors.[2][4]

Farnesoid X Receptor (FXR) Activation

CDCA is the most potent endogenous agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism.[1][3]

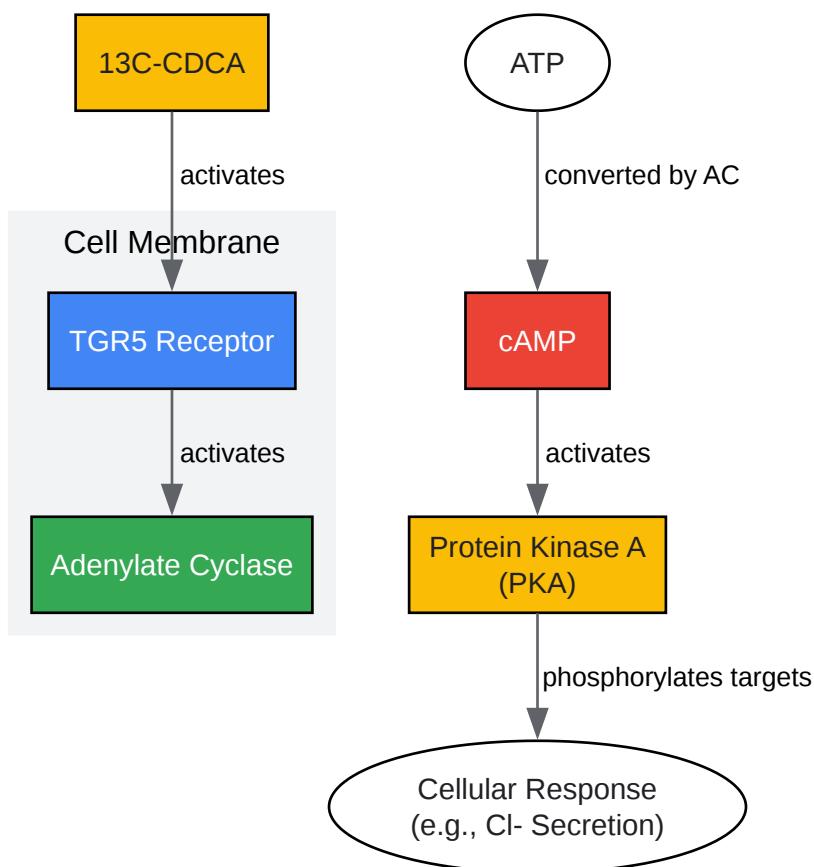


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Fig. 1: CDCA activation of the Farnesoid X Receptor (FXR) pathway.

TGR5 Signaling Pathway

CDCA can also activate TGR5 (also known as G protein-coupled bile acid receptor 1), a membrane receptor that mediates bile acid signaling, often leading to increased intracellular cyclic AMP (cAMP) and subsequent downstream effects.[7][22]



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Fig. 2: CDCA signaling through the TGR5-cAMP pathway.

LC-MS/MS Experimental Workflow

The workflow for using ¹³C-CDCA in a quantitative assay involves several distinct steps from sample collection to data analysis.

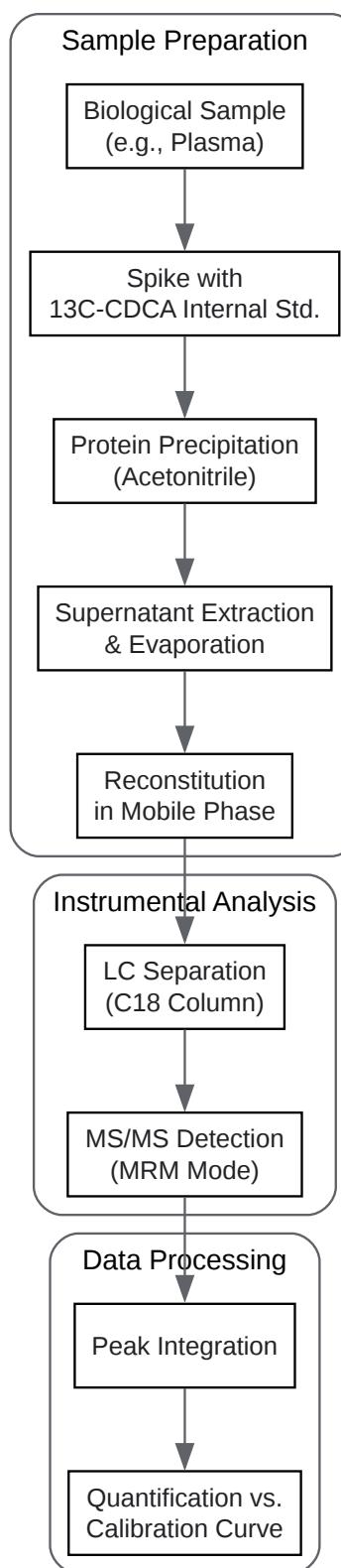
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Fig. 3: General experimental workflow for quantitative analysis using ¹³C-CDCA.

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